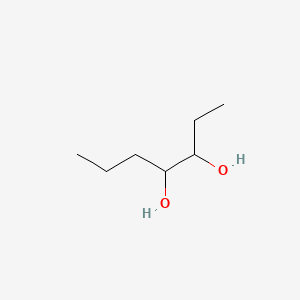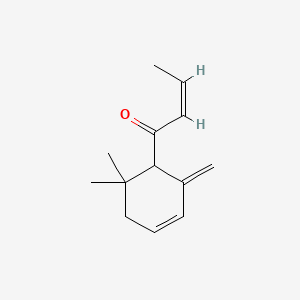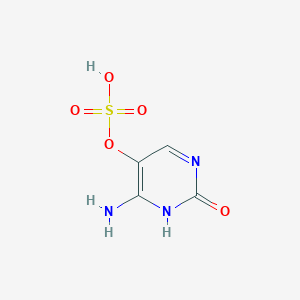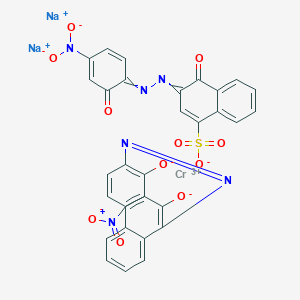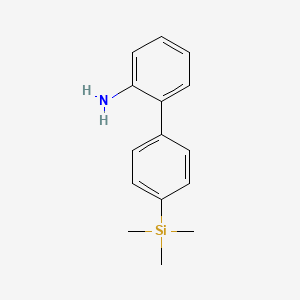
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a diethylamino group, a propan-2-yl group, and two methoxyphenyl groups attached to an acetate moiety, with a hydrogen chloride component. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) typically involves the esterification of bis(4-methoxyphenyl)acetic acid with 1-(diethylamino)propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrogen chloride to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, while the methoxyphenyl groups contribute to the compound’s overall stability and reactivity. The acetate moiety facilitates the compound’s entry into cells, where it can exert its effects on various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Diethylamino)propan-2-yl bis(4-hydroxyphenyl)acetate: Similar structure but with hydroxy groups instead of methoxy groups.
1-(Diethylamino)propan-2-yl bis(4-chlorophenyl)acetate: Contains chlorophenyl groups instead of methoxyphenyl groups.
1-(Diethylamino)propan-2-yl bis(4-methylphenyl)acetate: Features methylphenyl groups instead of methoxyphenyl groups.
Uniqueness
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The combination of diethylamino and methoxyphenyl groups provides a distinct chemical profile that is valuable in various research applications.
Eigenschaften
CAS-Nummer |
5497-40-5 |
|---|---|
Molekularformel |
C23H32ClNO4 |
Molekulargewicht |
422.0 g/mol |
IUPAC-Name |
1-(diethylamino)propan-2-yl 2,2-bis(4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C23H31NO4.ClH/c1-6-24(7-2)16-17(3)28-23(25)22(18-8-12-20(26-4)13-9-18)19-10-14-21(27-5)15-11-19;/h8-15,17,22H,6-7,16H2,1-5H3;1H |
InChI-Schlüssel |
XNMPIXFUHUEKDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C)OC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


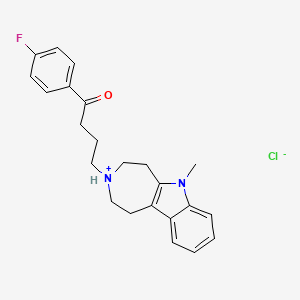
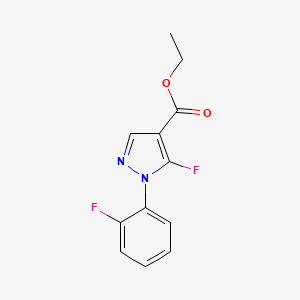
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)

